molecular formula C26H24ClF3N4O8 B1193529 Sorafenib-galactosamine

Sorafenib-galactosamine

Katalognummer B1193529
Molekulargewicht: 612.94
InChI-Schlüssel: AZQZZRFAWFUQPA-WKKMNAASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

Wissenschaftliche Forschungsanwendungen

1. Hepatocellular Carcinoma (HCC) Treatment

Sorafenib, a multikinase inhibitor, is primarily used in the treatment of Hepatocellular Carcinoma (HCC). It prolongs overall survival and delays time to progression in patients with advanced HCC not suitable for curative treatment or transarterial chemoembolization. However, the clinical efficacy of sorafenib is modest, and research has been focused on optimizing its use and overcoming resistance to improve treatment outcomes in HCC (Llovet et al., 2008).

2. Mechanisms of Sorafenib Resistance

The effectiveness of sorafenib in liver cancer is limited due to the development of resistance. Studies have revealed multiple mechanisms behind this resistance, such as the activation of hypoxia-inducible pathways and epithelial-mesenchymal transition. Understanding these mechanisms is crucial for developing more effective individualized therapeutic strategies (Zhu et al., 2017).

3. Targeted Drug Delivery Systems

Research has explored the use of galactosamine (Gal) for targeted drug delivery systems in HCC, leveraging its high binding affinity to asialoglycoprotein receptors overexpressed in HCC cells. This strategy aims to enhance the delivery of potent drugs like sorafenib, improving treatment efficacy and diagnosis via advanced imaging techniques (Yousef et al., 2018).

4. Sorafenib in Other Cancers

Apart from HCC, sorafenib has been investigated for its efficacy in other cancer types, including osteosarcoma. Studies have shown that sorafenib can induce apoptosis and inhibit proliferation in these cancers, suggesting its broader therapeutic potential beyond liver cancer (Grignani et al., 2012).

5. Combination Therapies

Combination therapies involving sorafenib are being studied to enhance its anticancer effects. This includes combining sorafenib with agents like anti-VEGF therapies or kinase inhibitors to overcome resistance mechanisms and improve overall treatment outcomes in cancer patients (Galmiche et al., 2014).

Eigenschaften

Produktname

Sorafenib-galactosamine

Molekularformel

C26H24ClF3N4O8

Molekulargewicht

612.94

IUPAC-Name

4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

InChI

InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21+,22-,24-/m1/s1

InChI-Schlüssel

AZQZZRFAWFUQPA-WKKMNAASSA-N

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Sorafenibgalactosamine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib-galactosamine
Reactant of Route 2
Reactant of Route 2
Sorafenib-galactosamine
Reactant of Route 3
Sorafenib-galactosamine
Reactant of Route 4
Sorafenib-galactosamine
Reactant of Route 5
Sorafenib-galactosamine
Reactant of Route 6
Sorafenib-galactosamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.